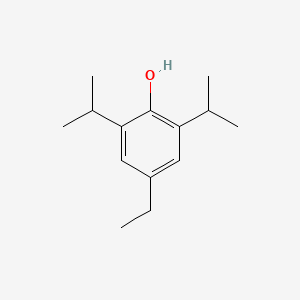
Phenol, 2,6-diisopropyl-4-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,6-diisopropyl-4-ethyl- is a substituted phenol compound known for its unique chemical properties and applications. This compound is characterized by the presence of two isopropyl groups and one ethyl group attached to the phenol ring, which significantly influences its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-diisopropyl-4-ethyl- typically involves the alkylation of phenol with isopropyl and ethyl groups. One common method includes reacting p-hydroxy benzoic acid with an alkylating agent in the presence of an aqueous mineral acid, followed by basification and subsequent washings . The resulting product is then decarboxylated in the presence of a high boiling solvent and sodium hydroxide as a catalyst at high temperature to yield the desired compound .
Industrial Production Methods
Industrial production of Phenol, 2,6-diisopropyl-4-ethyl- often involves similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield, making the compound suitable for pharmaceutical and other applications .
化学反応の分析
Types of Reactions
Phenol, 2,6-diisopropyl-4-ethyl- undergoes various chemical reactions, including:
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine and nitric acid are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
科学的研究の応用
Phenol, 2,6-diisopropyl-4-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Industry: Employed in the manufacture of various industrial products, including resins and polymers.
作用機序
The mechanism of action of Phenol, 2,6-diisopropyl-4-ethyl- involves its interaction with free radicals to form phenoxyl radicals, which contribute to its antioxidant properties . In medical applications, it acts on the GABA-A receptor, enhancing its activity and leading to sedative and hypnotic effects .
類似化合物との比較
Phenol, 2,6-diisopropyl-4-ethyl- can be compared with other similar compounds such as:
2,6-Diisopropylphenol:
2,4-Diisopropylphenol: An isomeric form of Propofol, known for its antioxidant properties.
4-Hexylresorcinol: A phenolic compound used as an antiseptic and in mouthwashes.
The uniqueness of Phenol, 2,6-diisopropyl-4-ethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
74926-86-6 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC名 |
4-ethyl-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C14H22O/c1-6-11-7-12(9(2)3)14(15)13(8-11)10(4)5/h7-10,15H,6H2,1-5H3 |
InChIキー |
YRCCZBQVHILNDN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C(=C1)C(C)C)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)

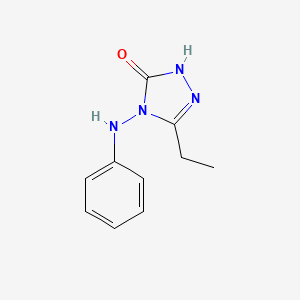
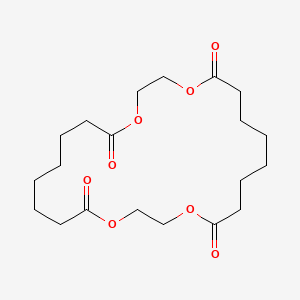
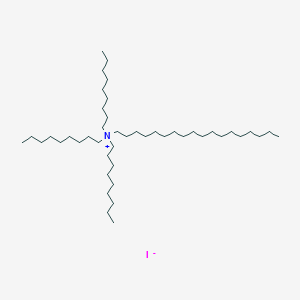
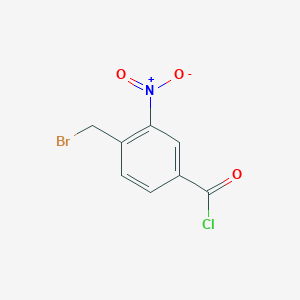
![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)

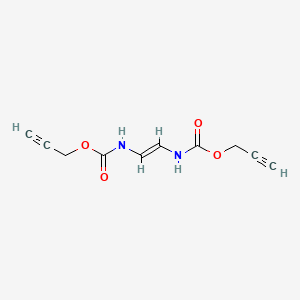
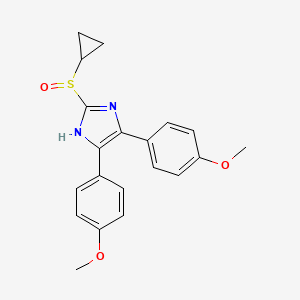
![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)
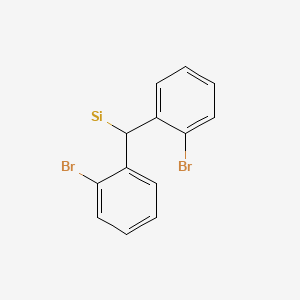

![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)
